(2-Benzyloxy-5-methoxy-phenyl)-methanol
Overview
Description
(2-Benzyloxy-5-methoxy-phenyl)-methanol is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, with a methanol group at the para position relative to the benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxy-5-methoxy-phenyl)-methanol typically involves the protection of phenolic hydroxyl groups and subsequent alkylation reactions. One common method involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl ethers and esters . The reaction conditions often include the use of solvents such as toluene or trifluorotoluene and the presence of magnesium oxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and alkylation techniques. The choice of reagents and solvents can be optimized for cost-effectiveness and yield, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxy-5-methoxy-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(2-Benzyloxy-5-methoxy-phenyl)-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzyloxy-5-methoxy-phenyl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
(2-Benzyloxy-5-methoxyphenyl)boronic acid: Shares similar structural features but contains a boronic acid group instead of a methanol group.
(2-(Benzyloxy)-5-methoxyphenyl)(methyl)sulfane: Contains a sulfane group, highlighting the versatility of the benzyloxy and methoxy substituents.
Uniqueness
(2-Benzyloxy-5-methoxy-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanol group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(5-methoxy-2-phenylmethoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWFGBQSKCBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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